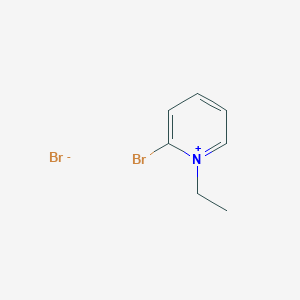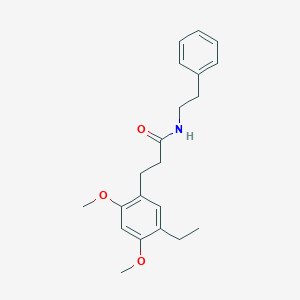
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with ethyl and methoxy groups, and an amide linkage to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethyl-2,4-dimethoxybenzaldehyde and 2-phenylethylamine.
Formation of Intermediate: The benzaldehyde is first converted to 3-(5-ethyl-2,4-dimethoxyphenyl)propanoic acid through a series of reactions including oxidation and reduction.
Amide Formation: The propanoic acid is then reacted with 2-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)butanamide
- 3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)pentanamide
Uniqueness
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide is unique due to its specific structural features, such as the ethyl and methoxy substitutions on the phenyl ring and the phenylethyl group attached to the amide. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85146-28-7 |
|---|---|
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(5-ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C21H27NO3/c1-4-17-14-18(20(25-3)15-19(17)24-2)10-11-21(23)22-13-12-16-8-6-5-7-9-16/h5-9,14-15H,4,10-13H2,1-3H3,(H,22,23) |
InChI Key |
FKEBKROLXGTKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)OC)CCC(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


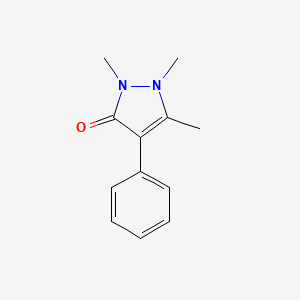
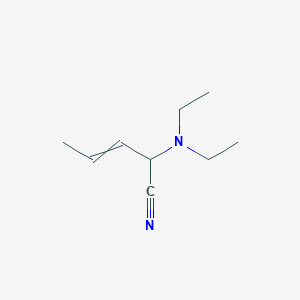
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
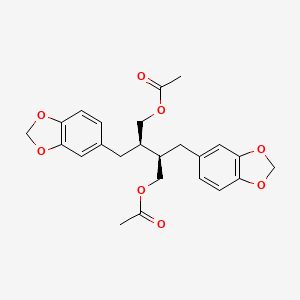
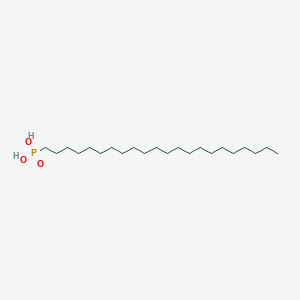
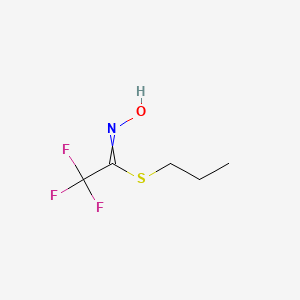
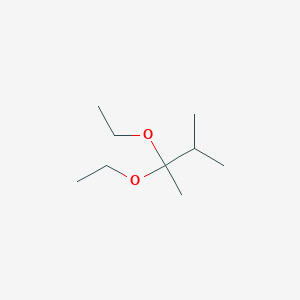
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
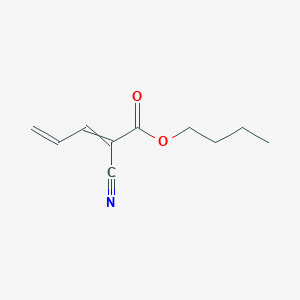
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)
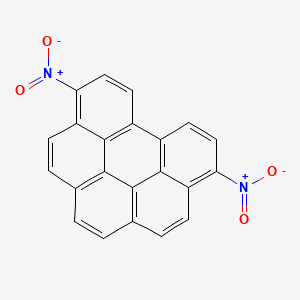

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
